Alumina

Overview

Description

Alumina, also known as aluminum oxide, is a white or nearly colorless crystalline substance with the chemical formula Al₂O₃. It is a significant and widely used oxide ceramic material, known for its hardness, high melting point, and excellent thermal stability. This compound is an amphoteric oxide, meaning it can react with both acids and bases. It is primarily used as a starting material for the production of aluminum metal and serves as a raw material for a broad range of advanced ceramic products and chemical processing applications .

Synthetic Routes and Reaction Conditions:

Bayer Process: The most common method for producing this compound involves the Bayer process. Bauxite ore is crushed and mixed with a hot solution of sodium hydroxide, which dissolves the aluminum-containing compounds. The solution is then seeded with crystals to precipitate aluminum hydroxide. .

Alternative Methods: Other methods include chemical vapor deposition, mechanical grinding, chemical pyrolysis, wet sol-gel, microemulsion, precipitation, and hydrothermal synthesis

Industrial Production Methods:

Electric Furnace Method: Some this compound is still produced by melting bauxite in an electric furnace, a process initially devised for the abrasives industry.

Electrospinning and Solution Blowing: These methods are used for preparing this compound nanofibers, which have applications in thermal insulation, high-temperature filtration, catalysis, energy storage, and bioengineering.

Types of Reactions:

Oxidation and Reduction: this compound can undergo oxidation and reduction reactions, particularly in high-temperature environments.

Substitution Reactions: It can participate in substitution reactions, especially when used as a catalyst or catalyst support.

Common Reagents and Conditions:

Lewis Acid-Base Sites: this compound surfaces have active Lewis acid-base sites, which play a critical role in various chemical reactions, including the formation of environmentally persistent free radicals.

High-Temperature Conditions: Many reactions involving this compound occur at high temperatures due to its excellent thermal stability.

Major Products:

Catalyst Supports: this compound is widely used as a support material for catalysts in various chemical processes.

Advanced Ceramics: It is used to produce advanced ceramic products, including spark-plug insulators, integrated-circuit packages, and refractory linings.

Chemistry:

Biology and Medicine:

Orthopedic Implants: Due to its biocompatibility and resistance to body fluids, this compound is used in orthopedic implants, such as hip replacements.

Biomedical Applications: this compound nanoparticles are used in drug delivery systems, biomedical imaging, biosensing, and tissue engineering.

Industry:

Mechanism of Action

Target of Action

Alumina, also known as Emery, is a compound that primarily targets various scientific and industrial fields due to its unique bio−/physicochemical properties . These properties include high surface area, high hardness, thermal stability, biocompatibility, surface functionalization, and electrical insulation . In the biomedical field, this compound nanoparticles have shown promising results in drug delivery systems, biomedical imaging, biosensing, and tissue engineering . Furthermore, they have demonstrated potent antimicrobial and antiviral properties .

Mode of Action

The mode of action of this compound is primarily physical rather than biochemical. For instance, in the context of its antimicrobial properties, this compound nanoparticles can penetrate bacterial and viral cells more effectively due to their small size, thereby increasing the efficacy of their action . In the case of insecticide action, charged this compound particles attach to the insects’ cuticle due to triboelectric forces, absorbing its wax layer by surface area phenomena, resulting in insect dehydration .

Biochemical Pathways

While this compound primarily acts through physical interactions, it can also influence certain biochemical pathways. For example, in the anaerobic treatment of waste-activated sludge, this compound slag-modified biochar was found to stimulate the process of short-chain fatty acids (SCFAs) production . This suggests that this compound can interact with biochemical pathways to enhance certain processes.

Pharmacokinetics

The pharmacokinetics of this compound, particularly in the context of drug delivery, is an area of active research. One study demonstrated the potential for controlled drug release using a layer-by-layer pH-responsive polyelectrolyte and nanoporous anodic this compound . This suggests that this compound can be used to control the absorption, distribution, metabolism, and excretion (ADME) of drugs, thereby impacting their bioavailability.

Result of Action

The result of this compound’s action is multifaceted and depends on its application. In the biomedical field, this compound nanoparticles can enhance drug delivery, imaging, and sensing capabilities . In the context of antimicrobial properties, this compound nanoparticles can effectively inhibit bacterial and viral growth . As an insecticide, this compound can lead to the dehydration and death of insects .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the type of fuel used in this compound production was found to be a crucial factor in its environmental impact, with potential savings of up to 75.5% of CO2-equivalent emissions . Additionally, the mineral form of bauxite used in this compound production can also influence its environmental impact . These findings highlight the importance of considering environmental factors in the application and production of this compound.

Biochemical Analysis

Biochemical Properties

Alumina interacts with various biomolecules in the environment. For instance, in bauxite processing residues, this compound interacts with alkaliphilic bacteria . These bacteria show significant tolerance to metals such as nickel, chromium, aluminum, iron, manganese, magnesium, and lead .

Cellular Effects

The effects of this compound on cells are primarily observed in the context of environmental exposure. This compound residues, due to their high alkalinity and metal content, can affect the microbial density and activity in the environment .

Molecular Mechanism

It is known that this compound can interact with various enzymes and proteins, potentially influencing their function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For instance, the microbial activity in bauxite residues can vary depending on the restoration history of the samples .

Metabolic Pathways

This compound does not directly participate in metabolic pathways. It can influence these pathways indirectly through its interactions with enzymes and other biomolecules .

Transport and Distribution

This compound, being a solid compound, does not have a specific transport mechanism within cells or tissues. In the environment, it can be distributed through water and soil .

Subcellular Localization

As a non-biological compound, this compound does not have a specific subcellular localization. When interacting with cells in the environment, it can potentially influence the localization and function of various biomolecules .

Comparison with Similar Compounds

Silica (SiO₂): Like alumina, silica is used in various industrial applications, including as a catalyst support and in the production of advanced ceramics.

Zirconia (ZrO₂): Zirconia is another oxide ceramic material known for its high strength and thermal stability.

Titania (TiO₂): Titania is widely used as a pigment and in photocatalysis.

Uniqueness of this compound: this compound’s combination of high hardness, thermal stability, and electrical insulation makes it unique among oxide ceramics. Its ability to act as both an acid and a base, along with its wide range of applications in various fields, further distinguishes it from similar compounds .

Properties

IUPAC Name |

oxo(oxoalumanyloxy)alumane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Al.3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWNQGVIAIRXVLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

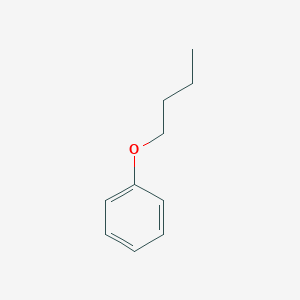

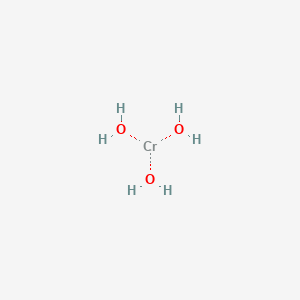

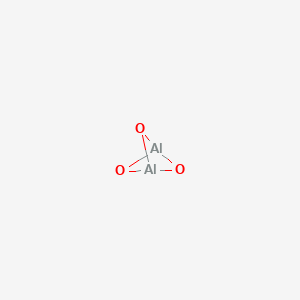

O=[Al]O[Al]=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Al2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

101.961 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Odorless, white, crystalline powder; [Note: Emery is an impure variety of Al2O3 which may contain small impurities of iron, magnesium & silica. Corundum is natural Al2O3. See also CAS #1302-74-5 (corundum)], Odorless, white, crystalline powder. | |

| Record name | Emery | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/478 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Emery | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0250.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

CAS No. |

1302-74-5, 1317-82-4, 12174-49-1, 12415-34-8 | |

| Record name | Corundum | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001302745 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sapphire | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001317824 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ruby | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012174491 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Emery | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012415348 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Corundum (Al2O3) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Emery | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2-Carboxy-4-nitrophenyl)disulfanyl]-5-nitrobenzoic acid](/img/structure/B75283.png)